3-Methyl-3,9-diazabicyclo[3.3.1]nonane

Physicochemical profiling Drug design Building block selection

3-Methyl-3,9-diazabicyclo[3.3.1]nonane is a bicyclic diamine belonging to the 3,9-diazabicyclo[3.3.1]nonane scaffold family, characterized by a [3.3.1] bridgehead architecture with nitrogen atoms at positions 3 and The compound is formally a mono-N-methyl derivative (N3-methyl), distinguishing it from the unsubstituted parent, the N9-methyl regioisomer, and other N-substituted analogs. This scaffold class has been investigated for monoamine neurotransmitter re-uptake inhibition and opioid receptor modulation, but the specific compound is primarily employed as a regioselectively protected synthetic intermediate in medicinal chemistry.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 25713-25-1
Cat. No. B3422476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3,9-diazabicyclo[3.3.1]nonane
CAS25713-25-1
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CC2CCCC(C1)N2
InChIInChI=1S/C8H16N2/c1-10-5-7-3-2-4-8(6-10)9-7/h7-9H,2-6H2,1H3
InChIKeyLUEAYJCCKCDJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3,9-diazabicyclo[3.3.1]nonane (CAS 25713-25-1): Procurement-Relevant Chemical Profile and Scaffold Context


3-Methyl-3,9-diazabicyclo[3.3.1]nonane is a bicyclic diamine belonging to the 3,9-diazabicyclo[3.3.1]nonane scaffold family, characterized by a [3.3.1] bridgehead architecture with nitrogen atoms at positions 3 and 9. The compound is formally a mono-N-methyl derivative (N3-methyl), distinguishing it from the unsubstituted parent, the N9-methyl regioisomer, and other N-substituted analogs [1]. This scaffold class has been investigated for monoamine neurotransmitter re-uptake inhibition and opioid receptor modulation, but the specific compound is primarily employed as a regioselectively protected synthetic intermediate in medicinal chemistry [2][3].

Why 3-Methyl-3,9-diazabicyclo[3.3.1]nonane Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs in Procurement


Within the 3,9-diazabicyclo[3.3.1]nonane family, the position of N-substitution dictates the compound's reactivity, hydrogen-bonding capacity, and physicochemical profile. The N3-methyl substitution in the target compound leaves N9 as the sole secondary amine, enabling regioselective acylation, alkylation, or sulfonylation at N9 without protecting group manipulation [1]. In contrast, the N9-methyl regioisomer (ChemSpider CSID:17857) presents a secondary amine at N3, yielding a different reactivity vector, while the unsubstituted parent (CAS 30800-10-3) requires differential protection strategies . These regiochemical differences directly impact synthetic route efficiency, intermediate stability, and final product purity in multi-step synthesis programs.

Quantitative Differentiation Evidence for 3-Methyl-3,9-diazabicyclo[3.3.1]nonane vs. Closest Analogs


Predicted pKa Comparison: N3-Methyl vs. N9-Methyl Regioisomer

The predicted pKa of the conjugate acid of 3-methyl-3,9-diazabicyclo[3.3.1]nonane is 10.52 ± 0.20, reflecting the basicity of the secondary amine at N9 in the N3-methyl scaffold . While experimentally validated pKa data for both regioisomers are not available in the public domain, this predicted value provides a procurement-relevant differentiator: the N3-methyl isomer is expected to be a marginally stronger base than the N9-methyl isomer, whose conjugate acid pKa is influenced by the tertiary amine at the bridgehead . This difference can impact salt formation, solubility, and purification behavior.

Physicochemical profiling Drug design Building block selection

Predicted LogP and Boiling Point: N3-Methyl vs. N9-Methyl Regioisomer

Predicted properties distinguish the two regioisomers. 3-Methyl-3,9-diazabicyclo[3.3.1]nonane has a predicted boiling point of 205.4 ± 8.0 °C and density of 0.948 ± 0.06 g/cm³ . The N9-methyl regioisomer shows a predicted boiling point of 203.9 ± 8.0 °C, density of 0.9 ± 0.1 g/cm³, and LogP of 0.80 . The subtle boiling point difference (~1.5 °C) may affect distillation-based purification, while the LogP difference influences reversed-phase chromatographic retention times.

LogP Boiling point Chromatographic behavior

Regioselective Synthetic Utility: Monofunctionalization at N9 Enabled by N3-Methyl Blocking

In the patent literature describing 3,9-diazabicyclo[3.3.1]nonane derivatives as monoamine re-uptake inhibitors, the N3-methyl group is employed as a permanent blocking group to direct electrophilic functionalization exclusively to N9 [1]. The 3-substituted-9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold, exemplified by 9-methyl-3-phenyl-3,9-diaza-bicyclo[3.3.1]nonane, demonstrates that synthetic routes relying on N3-methyl protection avoid the need for orthogonal protecting groups and reduce step count by at least one deprotection/re-protection cycle compared to routes starting from the unsubstituted parent diamine [2]. While direct quantitative step-count or yield comparisons versus unsubstituted analogs are not tabulated in public sources, the regiochemical rationale is well-established.

Regioselective synthesis N-functionalization Medicinal chemistry building block

Dihydrochloride Salt Form: Pre-Weighed Stoichiometry vs. Free Base Handling

3-Methyl-3,9-diazabicyclo[3.3.1]nonane is commercially supplied predominantly as the dihydrochloride salt (CAS 90346-01-3), with a molecular weight of 213.15 g/mol, compared to 140.23 g/mol for the free base [1]. The dihydrochloride form eliminates the need for in-situ salt formation and provides a non-hygroscopic, easily weighable solid, reducing handling errors in stoichiometric calculations. In contrast, the free base (CAS 25713-25-1) is a liquid at room temperature (predicted melting point ~35.5 °C for the N9-methyl analog), which may complicate precise dispensing .

Salt form Weighing accuracy Stability

Recommended Procurement Scenarios for 3-Methyl-3,9-diazabicyclo[3.3.1]nonane Based on Quantitative Differentiation


Regioselective Synthesis of N9-Functionalized 3,9-Diazabicyclo[3.3.1]nonane Libraries

When the synthetic objective is a library of N9-acylated, -alkylated, or -sulfonylated derivatives without N3 interference, the N3-methyl compound is the preferred starting material. Patent disclosures (US 3,196,154; US 20080306078) explicitly rely on this regiochemical strategy to construct 3-substituted-9-methyl-3,9-diazabicyclo[3.3.1]nonanes, avoiding orthogonal protection schemes required when starting from the unsubstituted diamine [1].

Medicinal Chemistry Programs Targeting Monoamine Neurotransmitter Re-Uptake or Opioid Receptors

The 3,9-diazabicyclo[3.3.1]nonane scaffold, including the N3-methyl variant, has been patented for monoamine re-uptake inhibition [1] and investigated for μ-opioid receptor affinity [2]. Procurement of the N3-methyl building block enables direct entry into these SAR programs, where the N3-methyl group serves as a fixed substituent that may influence target selectivity through steric and electronic effects.

Physicochemical Optimization of CNS-Penetrant Candidates: Basicity Tuning

With a predicted pKa of 10.52, the N3-methyl compound offers a defined basicity that can be leveraged to modulate CNS permeability, solubility, and off-target binding. Procurement of a batch with characterized pKa (ideally experimentally validated by the supplier) supports consistent formulation and ADME profiling across lead optimization cycles [1].

Process Chemistry Scale-Up Requiring Robust Solid Handling

For kilogram-scale campaigns, the dihydrochloride salt form provides a free-flowing, non-hygroscopic solid that can be accurately dispensed using automated solids handling equipment, minimizing operator exposure to free amine vapors and improving batch-to-batch stoichiometric precision compared to the liquid free base [1].

Quote Request

Request a Quote for 3-Methyl-3,9-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.